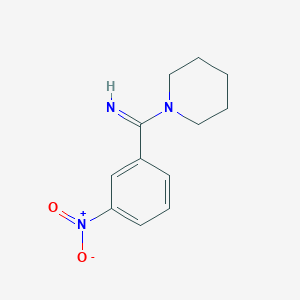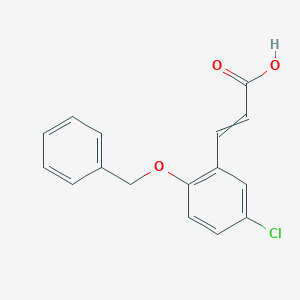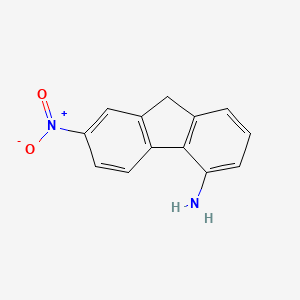
1-(3-Nitrophenyl)-1-(piperidin-1-yl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Nitrophenyl)-1-(piperidin-1-yl)methanimine is an organic compound that features a nitrophenyl group and a piperidine ring connected through a methanimine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrophenyl)-1-(piperidin-1-yl)methanimine typically involves the reaction of 3-nitrobenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Catalyst: Acidic or basic catalysts such as acetic acid or sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and purification systems such as distillation or chromatography would be common.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Nitrophenyl)-1-(piperidin-1-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The methanimine linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Substituted methanimine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(3-Nitrophenyl)-1-(piperidin-1-yl)methanimine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl group and piperidine ring may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Nitrophenyl)-1-(piperidin-1-yl)methanimine: Similar structure with the nitro group in the para position.
1-(3-Nitrophenyl)-1-(morpholin-1-yl)methanimine: Similar structure with a morpholine ring instead of a piperidine ring.
1-(3-Nitrophenyl)-1-(pyrrolidin-1-yl)methanimine: Similar structure with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-(3-Nitrophenyl)-1-(piperidin-1-yl)methanimine is unique due to the specific positioning of the nitro group and the presence of the piperidine ring. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C12H15N3O2 |
|---|---|
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
(3-nitrophenyl)-piperidin-1-ylmethanimine |
InChI |
InChI=1S/C12H15N3O2/c13-12(14-7-2-1-3-8-14)10-5-4-6-11(9-10)15(16)17/h4-6,9,13H,1-3,7-8H2 |
Clé InChI |
GMZPDTFOQPSUNC-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=N)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B12464890.png)
![2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12464898.png)
![N-methyl-N~2~-[(2-oxo-4-phenylpyrrolidin-1-yl)acetyl]alaninamide](/img/structure/B12464899.png)
![(2Z)-2-[2-(2,6-dimethylphenyl)hydrazinylidene]naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B12464912.png)

![2-methoxy-N-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B12464922.png)
![6,6-dimethyl-3-({2-oxo-2-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethyl}sulfanyl)-1,6-dihydro-1,2,4-triazin-5(4H)-one](/img/structure/B12464933.png)
![N-(4-{[(4-bromophenyl)carbonyl]amino}phenyl)-9H-fluorene-9-carboxamide](/img/structure/B12464945.png)
![3-[2-(2-Amino-5-carbamimidamidopentanamido)acetamido]-3-[(1-carboxy-2-hydroxyethyl)carbamoyl]propanoic acid](/img/structure/B12464953.png)
![2-[4-(dipropylamino)-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-2-yl]-1-phenylethanone](/img/structure/B12464961.png)
![2-{3-Bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide](/img/structure/B12464962.png)
